![molecular formula C18H15N5O2 B5794688 6-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5794688.png)
6-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of similar triazine-based compounds has been documented, involving multistep processes. These methods may include the condensation of appropriate precursors under specific conditions to introduce the benzofuran and methoxyphenyl moieties into the triazine framework. These procedures are crucial for the compound's assembly and dictate its purity and yield (Abdelhamid et al., 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied. These analyses include X-ray diffraction studies, which provide detailed insights into the molecular arrangement, bond lengths, angles, and the overall geometry of the compound. Such structural elucidations help in understanding the compound's chemical behavior and interaction capabilities (Sangeetha et al., 2018).
Chemical Reactions and Properties
Triazine compounds are known for their reactive sites, which can engage in various chemical reactions. These include nucleophilic substitutions and addition reactions that are fundamental in modifying the triazine core for different applications. The chemical properties are significantly influenced by the substituents on the triazine ring, affecting its electron distribution and reactivity (El Massry et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-8-6-12(7-9-13)20-18-22-16(21-17(19)23-18)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBSPIRNSEEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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